molecular formula C₂₃H₂₀D₁₁N₃O B1152737 AKB48-d11

AKB48-d11

Cat. No.: B1152737
M. Wt: 376.58
Attention: For research use only. Not for human or veterinary use.
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Description

AKB48 (APINACA) is a synthetic cannabinoid (SC) with the chemical name 1-pentyl-N-tricyclo[3.3.1.1³,⁷]dec-1-yl-1H-indole-3-carboxamide (CAS: 1345973-53-6; molecular formula: C₂₃H₃₁N₃O; molecular weight: 365.5 g/mol). It is structurally characterized by an indole-3-carboxamide core linked to an adamantyl group and a pentyl side chain . AKB48 was initially developed for research and forensic applications but has been misused recreationally due to its affinity for cannabinoid receptors (CB1 and CB2). It is classified as a Schedule I controlled substance in the United States .

Key physicochemical properties include:

  • Purity: ≥99% (certified reference material)
  • Storage: Stable for ≥1 year at -20°C
  • Analytical identification: Relies on GC-MS, LC-QTOF, and NMR for structural confirmation .

Properties

Molecular Formula

C₂₃H₂₀D₁₁N₃O

Molecular Weight

376.58

Synonyms

1-Pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide-d11; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

AKB48 belongs to the adamantoylindole/indazole carboxamide class of synthetic cannabinoids. Below is a detailed comparison with its structural analogs:

Table 1: Structural and Functional Comparison of AKB48 and Analogs

Compound Structural Modification Molecular Formula Molecular Weight (g/mol) Receptor Affinity Retention Time (LC-QTOF) Legal Status (US)
AKB48 Pentyl side chain C₂₃H₃₁N₃O 365.5 CB1/CB2 (moderate) 10.99 min Schedule I
5Cl-AKB48 Chlorine substitution on pentyl chain C₂₃H₃₀ClN₃O 400.0 Presumed CB1/CB2 agonist 10.99 min Not scheduled*
5Br-AKB48 Bromine substitution on pentyl chain C₂₃H₃₀BrN₃O 444.4 Presumed CB1/CB2 agonist 11.11 min Not scheduled*
5F-AKB48 Fluorine substitution on pentyl chain C₂₃H₃₀FN₃O 383.5 High CB1 affinity N/A Schedule I
AKB48 N-(4-Fluorobenzyl) Pentyl replaced with 4-fluorobenzyl C₂₅H₂₆FN₃O 403.5 Mimics AB-FUBINACA (CB1) N/A Schedule I

Key Findings from Comparative Studies

Replacement of the pentyl chain with a 4-fluorobenzyl group (as in AKB48 N-(4-fluorobenzyl)) shifts selectivity toward CB1 receptors, mimicking the potent agonist AB-FUBINACA .

Analytical Differentiation :

  • Retention times : 5Cl-AKB48 (10.99 min) and 5Br-AKB48 (11.11 min) are distinguishable via LC-QTOF, aiding forensic identification .
  • Mass spectrometry : Halogenated analogs show distinct isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) in GC-MS .

Pharmacological Effects :

  • AKB48 and 5F-AKB48 induce "tetrad" effects in mice (hypolocomotion, catalepsy, analgesia, hypothermia), typical of CB1 agonists .
  • 5F-AKB48’s fluorinated side chain correlates with higher reported psychoactive potency compared to AKB48 .

Stability and Purity :

  • AKB48 N-(4-fluorobenzyl) exhibits ≥98% purity and stability for ≥5 years at -20°C .
  • 5B-AKB-48 (a brominated analog) shows >97% purity via ¹H NMR .

Critical Analysis of Contradictions and Limitations

  • Pharmacological Data Gaps : Most analogs (e.g., 5Cl-AKB48, 5Br-AKB48) lack formal in vivo studies, relying on structural extrapolation .
  • Receptor Specificity : While adamantyl carboxamides like AKB48 are theorized to favor CB2 receptors , fluorinated analogs (5F-AKB48) show stronger CB1 activity, suggesting substituent-dependent selectivity .
  • Legal Variability : Analog scheduling inconsistencies (e.g., 5Cl-AKB48 unscheduled vs. 5F-AKB48 Schedule I) complicate regulatory responses .

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